Piperazine, 1-veratryl-, dihydrochloride
Overview
Description
Piperazine, 1-veratryl-, dihydrochloride is a chemical compound with the molecular formula C13H22Cl2N2O2 and a molecular weight of 309.2 g/mol. This compound is a derivative of piperazine, a heterocyclic organic compound that contains a six-membered ring with two nitrogen atoms at opposite positions. Piperazine and its derivatives are widely used in pharmaceuticals due to their biological and pharmacological activities .
Mechanism of Action
Target of Action
Piperazine, a core component of Piperazine, 1-veratryl-, dihydrochloride, is known to primarily target GABA receptors . These receptors play a crucial role in the nervous system, mediating inhibitory neurotransmission.
Mode of Action
Piperazine acts as a GABA receptor agonist . It binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, which results in the paralysis of the organism .
Biochemical Pathways
Piperazine-containing compounds are known to have a wide range of pharmacological properties, including anti-oxidative, anti-inflammatory, immuno-regulatory, anti-cancer, anti-viral, and anti-parasitic effects .
Pharmacokinetics
Piperazine, a related compound, is known to be partly oxidized and partly eliminated as an unchanged compound upon entry into the systemic circulation . The piperazine moiety is often used in drugs to optimize the pharmacokinetic properties of the final molecule, such as increasing water solubility and bioavailability .
Result of Action
Piperazine compounds are known to mediate their anthelmintic action by generally paralyzing parasites, allowing the host body to easily remove or expel the invading organism .
Biochemical Analysis
Biochemical Properties
Piperazine, 1-veratryl-, dihydrochloride plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to bind directly and selectively to muscle membrane GABA receptors, causing hyperpolarization of nerve endings and resulting in flaccid paralysis of certain parasites . This interaction highlights its potential use as an anthelmintic agent. Additionally, this compound can influence the activity of various enzymes involved in metabolic pathways, further emphasizing its biochemical significance.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with GABA receptors can impact neuronal signaling, leading to changes in cellular responses . Moreover, this compound has been observed to affect the expression of specific genes involved in metabolic processes, thereby modulating cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to GABA receptors on muscle membranes, leading to hyperpolarization and subsequent paralysis of parasites . This binding interaction is crucial for its anthelmintic action. Additionally, this compound can inhibit or activate specific enzymes, resulting in changes in gene expression and metabolic pathways. These molecular interactions underscore its potential therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound remains stable under certain conditions, but its long-term effects on cellular function may vary. For instance, prolonged exposure to the compound can lead to alterations in cellular metabolism and gene expression, which may have implications for its use in therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as the paralysis of parasites. At higher doses, toxic or adverse effects may be observed. For example, high doses of this compound can lead to neurotoxicity and other adverse reactions in animal models . Understanding the dosage effects is crucial for determining the safe and effective use of this compound in therapeutic settings.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in metabolic processes. For instance, the compound can influence the activity of enzymes involved in the synthesis and degradation of neurotransmitters, thereby affecting metabolic flux and metabolite levels . These interactions highlight the compound’s potential impact on cellular metabolism and its therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes via specific transporters or binding proteins. Once inside the cell, this compound may localize to specific cellular compartments, where it can exert its effects . Understanding its transport and distribution is essential for optimizing its therapeutic potential.
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. For example, this compound may localize to the endoplasmic reticulum or mitochondria, where it can interact with specific biomolecules and modulate cellular processes . This subcellular localization is crucial for understanding the compound’s mechanism of action and its potential therapeutic applications.
Preparation Methods
The synthesis of piperazine derivatives, including Piperazine, 1-veratryl-, dihydrochloride, involves various methods. One common approach is the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . Industrial production methods often utilize commercially available N-alkyl, N-acyl, or N-protected piperazines, which are then further functionalized to obtain the desired derivative .
Chemical Reactions Analysis
Piperazine, 1-veratryl-, dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include sulfonium salts, aziridines, and alkynes . The major products formed from these reactions depend on the specific reagents and conditions used. For example, the cyclization of 1,2-diamine derivatives with sulfonium salts can yield protected piperazines, which can be further deprotected to obtain the desired piperazine derivative .
Scientific Research Applications
Piperazine, 1-veratryl-, dihydrochloride has numerous applications in scientific research. It is used in the synthesis of various bioactive molecules and pharmaceutical compounds . The piperazine moiety is often found in drugs due to its ability to optimize pharmacokinetic properties and enhance interactions with target macromolecules . This compound is also used in medicinal chemistry research to develop new therapeutic agents with anxiolytic, antiviral, cardioprotective, anticancer, and antidepressant properties .
Comparison with Similar Compounds
Piperazine, 1-veratryl-, dihydrochloride can be compared with other piperazine derivatives such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . These compounds share the piperazine moiety but differ in their substituents and pharmacological activities. The uniqueness of this compound lies in its specific substituents and the resulting biological activities. Similar compounds often have different therapeutic applications and pharmacokinetic profiles, making each derivative unique in its own right .
Properties
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]piperazine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2.2ClH/c1-16-12-4-3-11(9-13(12)17-2)10-15-7-5-14-6-8-15;;/h3-4,9,14H,5-8,10H2,1-2H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQXHJAIRVKNDPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2CCNCC2)OC.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90239261 | |
Record name | Piperazine, 1-veratryl-, dihydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90239261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93088-18-7 | |
Record name | Piperazine, 1-veratryl-, dihydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093088187 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Piperazine, 1-veratryl-, dihydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90239261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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